molecular formula C17H11Cl2N3S B6243894 2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride CAS No. 2408970-96-5

2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride

Cat. No.: B6243894
CAS No.: 2408970-96-5
M. Wt: 360.3 g/mol
InChI Key: YSXDMBDONAVOSG-UHFFFAOYSA-N
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Description

2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a pyridine ring The presence of a chlorine atom at the 4-position of the thienopyrimidine ring adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the formation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using phenylboronic acid or phenyl halides in the presence of a palladium catalyst.

    Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through a condensation reaction with appropriate pyridine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
  • 4-chloro-6-phenylthieno[2,3-d]pyrimidine
  • 2-phenylthieno[2,3-d]pyrimidine

Uniqueness

2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride is unique due to the combination of its structural features, including the thieno[2,3-d]pyrimidine core, the phenyl group, and the pyridine ring

Properties

CAS No.

2408970-96-5

Molecular Formula

C17H11Cl2N3S

Molecular Weight

360.3 g/mol

IUPAC Name

4-chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine;hydrochloride

InChI

InChI=1S/C17H10ClN3S.ClH/c18-15-12-10-14(11-6-2-1-3-7-11)22-17(12)21-16(20-15)13-8-4-5-9-19-13;/h1-10H;1H

InChI Key

YSXDMBDONAVOSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)C4=CC=CC=N4.Cl

Purity

95

Origin of Product

United States

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